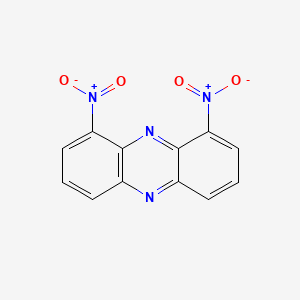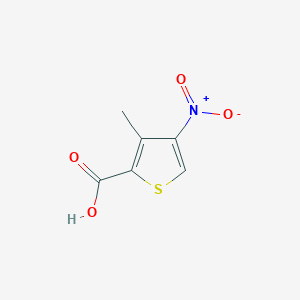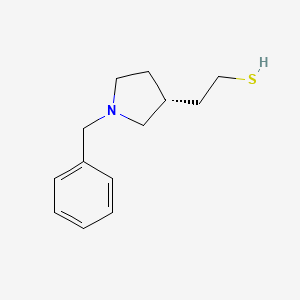
(R)-2-(1-benzylpyrrolidin-3-yl)ethanethiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-(1-benzylpyrrolidin-3-yl)ethanethiol: is a chiral compound characterized by the presence of a pyrrolidine ring, a benzyl group, and a thiol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of ®-2-(1-benzylpyrrolidin-3-yl)ethanethiol typically begins with commercially available starting materials such as ®-pyrrolidine and benzyl bromide.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out under an inert atmosphere (e.g., nitrogen or argon) and at controlled temperatures to ensure high yields and purity of the final product.
Industrial Production Methods: Industrial production of ®-2-(1-benzylpyrrolidin-3-yl)ethanethiol may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. This may include the use of continuous flow reactors and automated systems for precise control of reaction parameters.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The thiol group in ®-2-(1-benzylpyrrolidin-3-yl)ethanethiol can undergo oxidation to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding sulfide.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or iodine can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.
Major Products:
Oxidation: Disulfides or sulfonic acids.
Reduction: Corresponding sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: ®-2-(1-benzylpyrrolidin-3-yl)ethanethiol can be used as a ligand in catalytic reactions, enhancing the selectivity and efficiency of the catalysts.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine:
Drug Development: Due to its chiral nature, ®-2-(1-benzylpyrrolidin-3-yl)ethanethiol can be explored as a potential drug candidate or as a building block for the synthesis of pharmaceuticals.
Industry:
Materials Science: The compound can be used in the synthesis of novel materials with specific properties, such as polymers or nanomaterials.
Wirkmechanismus
The mechanism of action of ®-2-(1-benzylpyrrolidin-3-yl)ethanethiol depends on its specific application. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The molecular targets and pathways involved would vary based on the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
(S)-2-(1-benzylpyrrolidin-3-yl)ethanethiol: The enantiomer of the compound, differing in the spatial arrangement of atoms.
2-(1-benzylpyrrolidin-3-yl)ethanol: A similar compound with a hydroxyl group instead of a thiol group.
2-(1-benzylpyrrolidin-3-yl)ethanamine: A similar compound with an amine group instead of a thiol group.
Uniqueness:
Chirality: The ®-enantiomer may exhibit different biological activities and properties compared to the (S)-enantiomer.
Functional Group:
Eigenschaften
Molekularformel |
C13H19NS |
|---|---|
Molekulargewicht |
221.36 g/mol |
IUPAC-Name |
2-[(3R)-1-benzylpyrrolidin-3-yl]ethanethiol |
InChI |
InChI=1S/C13H19NS/c15-9-7-13-6-8-14(11-13)10-12-4-2-1-3-5-12/h1-5,13,15H,6-11H2/t13-/m1/s1 |
InChI-Schlüssel |
IEQJEGKMPSHREI-CYBMUJFWSA-N |
Isomerische SMILES |
C1CN(C[C@H]1CCS)CC2=CC=CC=C2 |
Kanonische SMILES |
C1CN(CC1CCS)CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


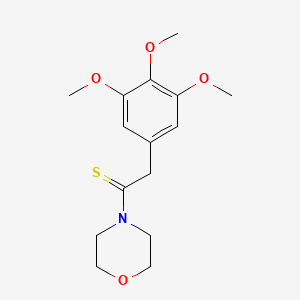
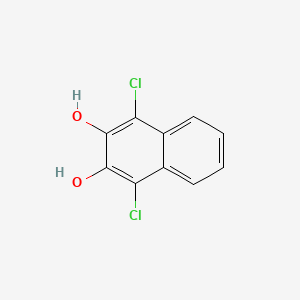
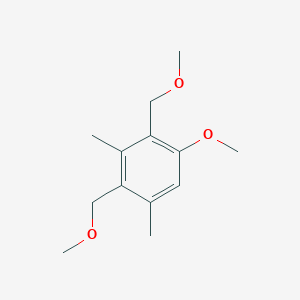
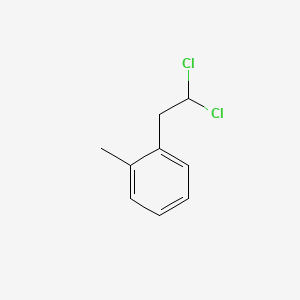
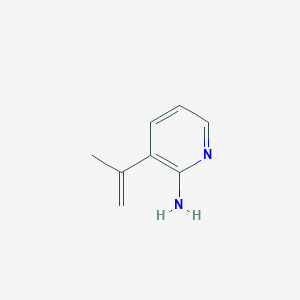

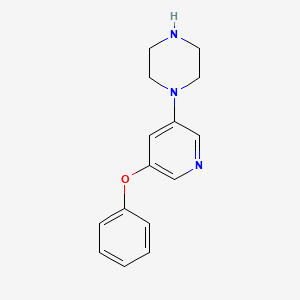
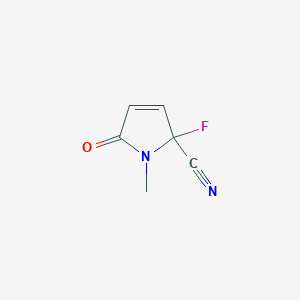
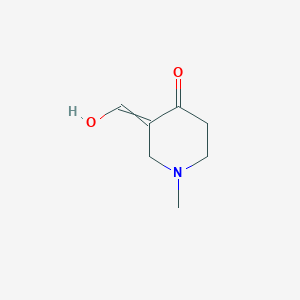
![1H-Pyrido[3,2-D][1,2]thiazine](/img/structure/B13955915.png)
